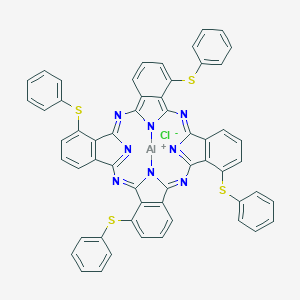

Aluminum 1 8 15 22-tetrakis(phenylthio)&

Beschreibung

The exact mass of the compound Aluminum 1 8 15 22-tetrakis(phenylthio)& is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Aluminum 1 8 15 22-tetrakis(phenylthio)& suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminum 1 8 15 22-tetrakis(phenylthio)& including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

167093-23-4 |

|---|---|

Molekularformel |

C56H38AlClN8S4 |

Molekulargewicht |

1013.7 g/mol |

InChI |

InChI=1S/C56H38N8S4.Al.ClH/c1-5-17-33(18-6-1)65-41-29-13-25-37-45(41)53-57-49(37)62-54-47-39(27-15-31-43(47)67-35-21-9-3-10-22-35)51(59-54)64-56-48-40(28-16-32-44(48)68-36-23-11-4-12-24-36)52(60-56)63-55-46-38(50(58-55)61-53)26-14-30-42(46)66-34-19-7-2-8-20-34;;/h1-32,57,60-64H;;1H/q-2;+3;/p-1 |

InChI-Schlüssel |

JWPNATQHLXEGSZ-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)SC2=CC=CC3=C2C4=NC3=NC5=C6C(=C7N5[Al+]N8C(=N4)C9=C(C8=NC1=NC(=N7)C2=C1C=CC=C2SC1=CC=CC=C1)C(=CC=C9)SC1=CC=CC=C1)C=CC=C6SC1=CC=CC=C1.[Cl-] |

Kanonische SMILES |

C1=CC=C(C=C1)SC2=CC=CC3=C4NC(=C32)NC5=C6C=CC=C(C6=C7N5[Al+]N8C(=C9C=CC=C(C9=C8N4)SC1=CC=CC=C1)NC1=C2C(=C(N1)N7)C=CC=C2SC1=CC=CC=C1)SC1=CC=CC=C1.[Cl-] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Aluminum 1,8,15,22-tetrakis(phenylthio)phthalocyanine Chloride

Topic: Aluminum 1,8,15,22-tetrakis(phenylthio)phthalocyanine chloride properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Optimizing Photodynamic Efficacy Through Non-Peripheral Substitution[1][2]

Executive Summary

Aluminum 1,8,15,22-tetrakis(phenylthio)phthalocyanine chloride (AlClPc(SPh)₄) represents a second-generation photosensitizer engineered to overcome the limitations of unsubstituted phthalocyanines.[1] By introducing phenylthio groups at the non-peripheral (

Chemical Identity & Structural Logic[1][2]

The specific regiochemistry of the 1,8,15,22-isomer is critical. Unlike peripheral (

| Property | Specification |

| Chemical Name | Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride |

| Common Abbreviation | |

| CAS Number | 167093-23-4 |

| Molecular Formula | C₅₆H₃₂AlClN₈S₄ |

| Molecular Weight | 1007.60 g/mol |

| Coordination Geometry | Square pyramidal (Al at apex, Cl axial) |

| Symmetry Point Group |

Physicochemical Properties[1][2][4][5][6][7][8][9][10]

Spectral Characteristics

The defining feature of AlClPc(SPh)₄ is its Q-band absorption.[1][2] The sulfur atoms donate electron density into the

- (Q-band): 759 nm (in DMSO).[1]

-

(Extinction Coefficient):

-

Fluorescence: Moderate quantum yield (

), useful for theranostic imaging.[1] -

Triplet State: High triplet quantum yield (

), essential for singlet oxygen generation.[1]

Solubility Profile

The bulky phenylthio groups disrupt

-

Soluble: DMSO, DMF, Pyridine, Chloroform, Dichloromethane.[1]

-

Insoluble: Water, PBS, Methanol (sparingly).[1]

-

Formulation Note: For biological applications, encapsulation in liposomes (e.g., DPPC/Cholesterol) or polymeric micelles (e.g., Pluronic F127) is mandatory to prevent aggregation-induced quenching (AIQ).[1]

Synthesis & Purification Protocol

Expert Insight: The synthesis of the specific 1,8,15,22 isomer requires the use of 3-(phenylthio)phthalonitrile .[1] Using 4-(phenylthio)phthalonitrile would yield the 2,9,16,23 isomer, which has different spectral properties (

Precursor Synthesis

Reaction: 3-nitrophthalonitrile + Thiophenol

Cyclotetramerization (The "Template" Method)

This protocol ensures high yield and minimizes metal-free impurities.[1]

-

Reagents: 3-(phenylthio)phthalonitrile (1.0 eq), Aluminum Chloride (

, anhydrous, 0.35 eq), Quinoline (Solvent).[1] -

Procedure:

-

Workup:

-

Precipitate the crude product by pouring the reaction mixture into acidic methanol (MeOH/HCl). This removes the quinoline and hydrolyzes excess aluminum salts.

-

Filter the dark solid and wash extensively with water and methanol.

-

-

Purification (Critical Step):

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the production of high-purity AlClPc(SPh)₄ focusing on the 3-substituted nitrile precursor.

Mechanism of Action: Photodynamic Therapy[4][8]

The therapeutic efficacy of AlClPc(SPh)₄ relies on the Type II photochemical mechanism. Upon irradiation at 759 nm, the molecule transfers energy to ground-state oxygen (

Jablonski Diagram[1]

Figure 2: Photophysical mechanism. The heavy atom effect of Aluminum facilitates efficient Intersystem Crossing (ISC) to the Triplet State.[1]

Experimental Validation Protocols

Singlet Oxygen Quantum Yield ( ) Determination

This assay validates the drug's potency.[1]

-

Probe: 1,3-Diphenylisobenzofuran (DPBF).[1]

-

Reference Standard: Zinc Phthalocyanine (ZnPc) in DMSO (

).[1] -

Protocol:

-

Prepare a

solution of AlClPc(SPh)₄ in DMSO containing -

Irradiate with a 760 nm LED (fluence rate

). -

Monitor the decay of DPBF absorption at 417 nm every 10 seconds.

-

Plot

vs. Irradiation Time.[1] The slope correlates to

-

In Vitro Phototoxicity (MTT Assay)

-

Cell Lines: HeLa, MCF-7, or A549.[1]

-

Dark Toxicity Control: Incubate cells with AlClPc(SPh)₄ (0.1 - 10

) for 24h without light.[1] Viability should remain >90%. -

Phototoxicity: [1]

Safety & Handling

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3] Irrit.).

-

Storage: Store at 2-8°C, protected from light. Hydrolysis of the Al-Cl bond can occur over long periods in moist air; store under inert gas if possible.[1]

-

Disposal: Treat as hazardous chemical waste containing heavy metals (Aluminum) and organosulfur compounds.[1]

References

-

Sigma-Aldrich. (n.d.).[1] Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride.[1][3][4] Retrieved from [1]

-

Muehlmann, L. A., et al. (2014).[1] Aluminum-phthalocyanine chloride associated to poly(methyl vinyl ether-co-maleic anhydride) nanoparticles as a new third-generation photosensitizer for anticancer photodynamic therapy.[1] International Journal of Nanomedicine.

-

CymitQuimica. (n.d.).[1] Aluminum phthalocyanine chloride properties and applications. Retrieved from [1]

-

Py-Daniel, K. R., et al. (2016).[1] Highly efficient photodynamic therapy colloidal system based on chloroaluminum phthalocyanine/pluronic micelles.[1] Journal of Photochemistry and Photobiology B: Biology.

-

American Elements. (n.d.).[1] Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine Chloride Data Sheet. Retrieved from [1]

Sources

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of Aluminum Tetrakis(phenylthio)phthalocyanine in Dimethyl Sulfoxide (DMSO)

Executive Summary

This technical guide provides a comprehensive examination of the Ultraviolet-Visible (UV-Vis) absorption spectrum of aluminum tetrakis(phenylthio)phthalocyanine, specifically within a dimethyl sulfoxide (DMSO) solvent system. Phthalocyanines are a class of synthetic macrocyclic compounds with significant applications in materials science and medicine, particularly as photosensitizers in photodynamic therapy (PDT). The introduction of phenylthio substituents to the aluminum phthalocyanine core causes a significant bathochromic (red) shift in its primary absorption band, a feature of considerable interest for therapeutic applications requiring deep tissue penetration of light. This document details the core photophysical principles governing its light absorption, presents a validated, step-by-step experimental protocol for acquiring a high-fidelity spectrum, and offers a detailed analysis of the spectral features. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique photophysical properties of this molecule.

Introduction to Aluminum Tetrakis(phenylthio)phthalocyanine

Metallophthalocyanines (MPcs) are structural analogues of naturally occurring porphyrins, characterized by a robust 18 π-electron aromatic system that is responsible for their intense color and rich photophysical properties.[1] The central metal ion—in this case, Aluminum (Al³⁺)—and the nature of peripheral substituents profoundly influence the electronic structure and, consequently, the absorption characteristics of the macrocycle.

The subject of this guide, aluminum tetrakis(phenylthio)phthalocyanine, features four phenylthio (-SPh) groups attached to its periphery. These sulfur-containing aromatic substituents act as electron-donating groups, modifying the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This modification results in a pronounced red shift of the lowest energy π-π* electronic transition, known as the Q-band.[2] For instance, the Q-band maximum for unsubstituted aluminum phthalocyanine in DMSO is observed around 683 nm, whereas for the tetrakis(phenylthio) derivative, this peak shifts to approximately 737 nm.[2] This shift into the deep-red/near-infrared region is highly advantageous for applications like PDT, as light at these wavelengths can penetrate biological tissues more effectively.

It is important to note that the aluminum phthalocyanine complex, often supplied as a chloride salt ((PhS)₄PcAlCl), can undergo hydrolysis in the presence of water, even in undried solvents, leading to the formation of the hydroxy derivative ((PhS)₄PcAlOH).[2] For the purposes of UV-Vis spectroscopy, the spectral differences between the chloride and hydroxy axial ligands are generally minimal.

Core Photophysical Principles of Phthalocyanine Absorption

The UV-Vis absorption spectrum of a metallophthalocyanine is dominated by two primary features, best explained by Gouterman's four-orbital model:

-

The Soret Band (or B-Band): Located in the near-UV region (typically 300-400 nm), this band arises from a high-energy π-π* electronic transition (S₀ → S₂).[1][3] It is generally less sensitive to the central metal ion and peripheral substituents than the Q-band.

-

The Q-Band: This is the most prominent feature in the visible region of the spectrum (600-750 nm) and is responsible for the characteristic intense blue-green color of phthalocyanines.[1][3][4] It corresponds to the lowest energy π-π* transition from the HOMO to the LUMO (S₀ → S₁).[1] The position and intensity of the Q-band are highly sensitive to the central metal, axial ligands, peripheral substituents, and the molecule's aggregation state.[1]

The Critical Role of the Solvent: Preventing Aggregation

Phthalocyanine molecules have a strong tendency to stack co-facially in solution, a phenomenon known as aggregation.[5][6] This process significantly alters the electronic absorption spectrum, typically causing the Q-band to broaden and either blue-shift (H-aggregates) or red-shift (J-aggregates), while diminishing the molecule's efficacy as a photosensitizer.[5]

The choice of solvent is paramount to prevent aggregation. DMSO is an excellent solvent for many phthalocyanine derivatives because its coordinating nature disrupts the intermolecular π-π stacking, favoring the monomeric, photoactive form.[5][7] A clean, sharp, and intense Q-band is the hallmark of a non-aggregated phthalocyanine solution, validating both the choice of solvent and the experimental protocol.[8]

Experimental Protocol: Acquiring the Absorption Spectrum

This section provides a detailed, self-validating methodology for obtaining a high-quality UV-Vis absorption spectrum of aluminum tetrakis(phenylthio)phthalocyanine in DMSO. The causality behind each step is explained to ensure scientific rigor.

3.1. Materials and Reagents

-

Aluminum tetrakis(phenylthio)phthalocyanine chloride/hydroxide

-

Spectroscopic grade Dimethyl Sulfoxide (DMSO)

-

Class A volumetric flasks (e.g., 5 mL, 10 mL)

-

Analytical balance (±0.01 mg precision)

-

Pasteur pipettes

-

Matched pair of 10 mm path length quartz cuvettes

-

Dual-beam UV-Vis spectrophotometer

-

Ultrasonic bath (optional)

3.2. Step-by-Step Procedure

Step 1: Preparation of a Stock Solution (Target Concentration: 1 x 10⁻⁵ M)

-

Action: Accurately weigh a small quantity (approx. 0.5-1.0 mg) of aluminum tetrakis(phenylthio)phthalocyanine using an analytical balance. The molecular weight is approximately 1115.2 g/mol for the chloride form.

-

Causality: A concentration in the 10⁻⁶ to 10⁻⁵ M range is chosen to ensure that the maximum absorbance of the Q-band falls within the optimal linear range of the spectrophotometer (typically 0.1 to 1.0 A.U.), in accordance with the Beer-Lambert Law.[1]

-

Action: Quantitatively transfer the weighed solid into a volumetric flask of appropriate volume (e.g., 10 mL for a 10⁻⁵ M solution from ~1.1 mg).

-

Action: Add a small amount of spectroscopic grade DMSO to dissolve the compound. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[1] Once fully dissolved, carefully add DMSO to the calibration mark.

-

Causality: Using spectroscopic grade solvent is critical to avoid interference from impurities that may absorb in the UV region. The use of a volumetric flask ensures the final concentration is known with high accuracy.[1]

Step 2: Spectrophotometer Setup and Baseline Correction

-

Action: Power on the spectrophotometer and its lamps (deuterium and tungsten). Allow the instrument to warm up for at least 20-30 minutes.

-

Causality: A warm-up period is essential for the lamps and detectors to reach thermal and electronic stability, minimizing baseline drift during measurement.[1]

-

Action: Set the instrument to scan a wavelength range from 800 nm down to 300 nm.

-

Action: Fill both the sample and reference quartz cuvettes with pure, spectroscopic grade DMSO. Place them in their respective holders in the spectrophotometer.

-

Causality: Quartz cuvettes are used because they are transparent across the entire UV-Vis range of interest, unlike glass or plastic cuvettes which absorb UV light.

-

Action: Perform a baseline correction (also known as "autozero").

-

Causality: This procedure digitally subtracts the absorbance signal from the solvent and the cuvettes themselves, ensuring that the final spectrum represents only the absorbance of the phthalocyanine solute.[1]

Step 3: Sample Measurement

-

Action: Remove the sample cuvette, discard the pure DMSO, and rinse it two to three times with a small amount of the prepared phthalocyanine stock solution.

-

Causality: Rinsing prevents dilution of the sample by any residual solvent left in the cuvette, ensuring the measured concentration is accurate.[1]

-

Action: Fill the sample cuvette with the stock solution. Carefully wipe the transparent outer surfaces with a lint-free tissue (e.g., Kimwipe) to remove fingerprints or dust.

-

Causality: Contaminants on the cuvette surface can scatter light, leading to artificially high and noisy absorbance readings.

-

Action: Place the sample cuvette back into the sample holder and initiate the spectral scan.

3.3. Experimental Workflow Diagram

Caption: Workflow for obtaining the UV-Vis spectrum of (PhS)₄PcAl in DMSO.

Data Analysis and Interpretation

The resulting spectrum should exhibit the characteristic features of a monomeric metallophthalocyanine. The absence of significant band broadening or new shoulders on the Q-band confirms a non-aggregated state.

4.1. Quantitative Data Summary

The table below summarizes the expected spectral characteristics for aluminum tetrakis(phenylthio)phthalocyanine in DMSO based on available literature.

| Spectral Feature | Wavelength (λmax) in DMSO | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Associated Transition |

| Soret (B) Band | ~351 nm[2] | > 80,000 (Typical) | S₀ → S₂ (π → π) |

| Q-Band | ~737 nm[2] | > 150,000 (Typical) | S₀ → S₁ (π → π) |

Note: The spectrum in DMSO is expected to be nearly identical in structure to that in ethanol, with minor shifts of up to 10 nm.[2] Molar extinction coefficients are typical values for phthalocyanines and serve as an estimate.

4.2. Discussion of Key Spectral Features

-

Soret Band Analysis: A strong absorption band is expected around 351 nm. This corresponds to the second major allowed electronic transition within the phthalocyanine macrocycle.

-

Q-Band Analysis: The most informative feature is the intense, sharp absorption peak located at approximately 737 nm.[2] This peak's position confirms the significant bathochromic effect of the four phenylthio substituents. Its sharpness is a direct indicator of the monomeric state of the compound in the DMSO solution. Weaker vibronic bands may be observed at shorter wavelengths, typically between 600-700 nm.[2]

Troubleshooting and Advanced Considerations

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Absorbance > 1.5 A.U. | Solution concentration is too high, leading to deviations from the Beer-Lambert law. | Prepare a more dilute sample (e.g., 2 x 10⁻⁶ M) and re-measure. |

| Noisy Spectrum / Unstable Baseline | Instrument not sufficiently warmed up; failing lamps; dirty optics. | Allow for a longer warm-up period. If the problem persists, consult the instrument manual for lamp replacement or service. |

| Unexpected Peaks in Spectrum | Contaminated solvent; dirty cuvettes; compound degradation. | Use fresh, spectroscopic grade DMSO. Thoroughly clean cuvettes with appropriate solvents. If degradation is suspected, acquire a spectrum of a freshly prepared sample. |

| Broadened or Shifted Q-Band | Presence of aggregates. | Ensure the DMSO is anhydrous, as water can promote aggregation.[5][9] Confirm complete dissolution of the compound, using sonication if needed. |

Conclusion

This guide has detailed the scientific principles and a validated experimental methodology for obtaining and interpreting the UV-Vis absorption spectrum of aluminum tetrakis(phenylthio)phthalocyanine in DMSO. The characteristic spectrum, defined by a Soret band near 351 nm and a sharp, intense Q-band at approximately 737 nm, serves as a crucial analytical fingerprint.[2] This long-wavelength absorption is a direct consequence of the peripheral phenylthio substitution, making this molecule a person of interest for applications requiring deep-red light activation. Adherence to the described protocol ensures the acquisition of high-fidelity, reproducible data, which is fundamental for the accurate characterization and development of phthalocyanine-based technologies in research and medicine.

References

-

Photophysical and photochemical properties of 4, 5, and 6 in DMF, DMSO, and THF. ResearchGate. Available at: [Link]

-

Pişkin, M., Öztürk, D. D., & Odabaş, Z. (2017). Newly Soluble and Non-Aggregated Copper(II) and Tin(II) Phthalocyanines: Synthesis, Characterization and Investigation of Photophysical and Photochemical-Responsive. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 627-637. Available at: [Link]

-

Arabei, S. M., et al. (2022). Spectral and aggregation properties of phenylthio-substituted Al-phthalocyanine molecules in nanoporous silicate matrices. Journal of Applied Spectroscopy, 89, 201-208. Available at: [Link]

-

Maçôas, E. M. S., et al. (2016). Photophysical and Photochemical Properties and Aggregation Behavior of Phthalocyanine and Naphthalocyanine Derivatives. Journal of the Brazilian Chemical Society, 27(11), 2098-2108. Available at: [Link]

-

UV-vis absorption spectra of (A) phthalocyanine 2 in DMSO, DMF, THF,... ResearchGate. Available at: [Link]

-

Agboola, B., et al. (2024). Photophysical studies of Zn(II) tetra, tert-butyl phthalocyanine. Comptes Rendus. Chimie, 27(S1), 1-12. Available at: [Link]

-

Ju, H., et al. (2022). Steady/transient state spectral researches on the solvent-triggered and photo-induced novel properties of metal-coordinated phthalocyanines. RSC Advances, 12(10), 5779-5786. Available at: [Link]

- Idowu, M., & Nyokong, T. (2009). Solvent effects on the photochemical and fluorescence properties of zinc phthalocyanine derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 206(1), 20-26.

-

Gündoğdu, S., et al. (2016). Investigation of photophysical and photochemical properties of peripherally tetra-substituted water-soluble zwitterionic and cationic zinc(II) phthalocyanines. Dalton Transactions, 45(30), 12206-12217. Available at: [Link]

-

Gürol, İ., Durmuş, M., Ahsen, V., & Nyokong, T. (2011). Synthesis, photophysical and photochemical properties of substituted zinc phthalocyanines. Dalton Transactions, 40(18), 4942-4951. Available at: [Link]

-

UV-vis spectra of the phthalocyanine complex Zr, R=H) in DMSO and in aqueousalkaline solution (b). ResearchGate. Available at: [Link]

-

Biyiklioglu, Z., & Kantar, C. (2020). α- and β-Substituted Metal-Free Phthalocyanines: Synthesis, Photophysical and Electrochemical Properties. Molecules, 25(2), 374. Available at: [Link]

-

Khan, M. S. (2014). PHTHALOCYANINE-BASED MOLECULES AND POLYMERS OF INTRINSIC MICROPOROSITY. Cardiff University. Available at: [Link]

-

Gürek, A. G., Durmuş, M., Ahsen, V., & Nyokong, T. (2007). Synthesis, photophysical and photochemical properties of poly(oxyethylene)-substituted zinc phthalocyanines. Dalton Transactions, (12), 1235-1243. Available at: [Link]

-

Fig. 2 UV-Vis absorption spectra, solution in DMSO (solid line) and... ResearchGate. Available at: [Link]

-

Zinc phthalocyanine, [ZnPc]. Oregon Medical Laser Center. Available at: [Link]

-

Cocherel, N., et al. (2025). Spectral Relationships of ZnPc and CuPc: UV-VIS and Fluorescence Behavior in Liquids and Thin Films. Materials, 18(21), 7309. Available at: [Link]

- Al-Hamdani, A. A. S., et al. (2022). Photophysical, photochemical and fluorescence quenching studies of new halogenated phthalocyanine metal complexes. Scientific Reports, 12(1), 1346.

-

Broda, M. A., et al. (2023). Spectroscopic Insights into the Localization and Photodynamic Efficacy of Aluminum Tetrasulfonated Phthalocyanine for Colorectal Cancer Therapy. International Journal of Molecular Sciences, 24(13), 10986. Available at: [Link]

-

UV-VIS Absorption spectroscopy. Unknown Source. Available at: [Link]

-

Szybowska, M., et al. (2022). Synthesis, Structure, and UV–Vis Characterization of Antimony(III) Phthalocyanine: [(SbPc)₂(Sb₂I₈)(SbBr₃)]₂. Molecules, 27(6), 1834. Available at: [Link]

-

Absorption spectra of phthalocyanines in DMSO. a) H 2 Pc; b) CoPc; c)... ResearchGate. Available at: [Link]

-

Ayan, U., Koca, A., & Koca, M. (2020). Synthesis and aggregation properties of 2, 9, 16, 23 - tetrakis(chloro) - 3, 10, 17, 24 - tetrakis[2 - (4 - allyl - 2 - methoxyphenoxy)ethoxy] substituted phthalocyanines. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 859-872. Available at: [Link]

- Mohammed, M. A., & Al-Shemary, R. K. (2022). Recent Developments in Synthesize, Properties, Characterization, and Application of Phthalocyanine and Metal Phthalocyanine. Journal of Chemical Reviews, 4(3), 221-236.

-

Gorbunova, Y. G., et al. (2021). Synthesis, Spectroscopic Properties and Redox Behavior Kinetics of Rare-Earth Bistetrakis-4-[3-(3,4-dicyanophenoxy)phenoxy]phthalocyaninato Metal Complexes with Er, Lu and Yb. Molecules, 26(8), 2137. Available at: [Link]

-

Synthesis and Unique Spectroscopic Properties of Main Group Element Phthalocyanine and Tetraazaporphyrin Complexes. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rep.bsatu.by [rep.bsatu.by]

- 3. Steady/transient state spectral researches on the solvent-triggered and photo-induced novel properties of metal-coordinated phthalocyanines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08345G [pubs.rsc.org]

- 4. jchemrev.com [jchemrev.com]

- 5. scielo.br [scielo.br]

- 6. nathan.instras.com [nathan.instras.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Photophysical studies of Zn(II) tetra, tert-butyl phthalocyanine [comptes-rendus.academie-sciences.fr]

Harnessing the Electronic Landscape of Phenylthio-Substituted Aluminum Phthalocyanine for Advanced Organic Photovoltaics

An In-Depth Technical Guide

This guide provides a comprehensive exploration of phenylthio-substituted aluminum phthalocyanine (AlPc-SPh) as a promising donor material for organic photovoltaic (OPV) applications. We will dissect the causal relationships between molecular structure, electronic properties, and device performance, offering field-proven insights and self-validating experimental protocols for researchers and scientists in materials science and drug development.

Introduction: The Rationale for Molecular Engineering in OPVs

Phthalocyanines (Pcs) are robust, highly absorptive macrocyclic compounds that have long been a cornerstone of organic electronics.[1][2] Their exceptional thermal and chemical stability, coupled with a strong absorption profile in the visible and near-infrared spectrum, makes them ideal candidates for the photoactive layer in OPVs.[3] The central metal atom and peripheral substituents allow for precise tuning of their electronic and optical properties.[1]

Aluminum phthalocyanine (AlPc) derivatives, in particular, have been explored as donor materials in heterojunction solar cells.[4] However, to maximize the power conversion efficiency (PCE) of an OPV device, meticulous engineering of the donor material's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO level directly influences the open-circuit voltage (VOC), a key determinant of device performance, while the absorption spectrum dictates the potential short-circuit current (JSC).

This guide focuses on the strategic functionalization of the AlPc core with phenylthio (-SPh) groups. The sulfur atom in the thioether linkage acts as a potent electron-donating group. This substitution is hypothesized to destabilize the HOMO level (i.e., raise its energy) without significantly altering the LUMO level, thereby narrowing the electronic bandgap. This tailored modification is expected to yield two primary benefits:

-

Enhanced Open-Circuit Voltage (VOC): A higher HOMO energy level in the donor material reduces the energy difference with the LUMO of the acceptor (e.g., a fullerene derivative), which is directly proportional to the achievable VOC.[4]

-

Broadened Spectral Absorption: The electron-donating nature of the phenylthio groups extends the π-conjugation of the phthalocyanine macrocycle, leading to a bathochromic (red) shift in the primary absorption (Q-band).[5][6] This allows the material to harvest a larger portion of the solar spectrum, potentially increasing the JSC.

We will now delve into the synthesis, characterization, and application of this promising material.

Section 1: Synthesis and Structural Characterization of (PhS)4-PcAlOH

The target molecule, tetra-(3-phenylthio)phthalocyanine aluminum hydroxide ((PhS)4-PcAlOH), is synthesized via the cyclotetramerization of a substituted phthalonitrile precursor. The general approach follows established methods for creating substituted phthalocyanines.[1][7]

Molecular Structure Diagram

Caption: Molecular structure of tetra-phenylthio aluminum phthalocyanine.

Experimental Protocol: Synthesis

This protocol describes a typical synthesis starting from the corresponding phthalonitrile.

-

Reactant Preparation: In a three-neck round-bottom flask equipped with a condenser and a nitrogen inlet, combine 4-(phenylthio)phthalonitrile (4 equivalents), aluminum chloride (AlCl3, 1 equivalent), and a catalytic amount of ammonium molybdate.

-

Solvent Addition: Add a high-boiling point solvent such as 1,2-dichlorobenzene or quinoline to the flask under a nitrogen atmosphere.[8]

-

Reaction: Heat the reaction mixture to 170-200°C with constant stirring for 24-48 hours.[8] The reaction progress is indicated by a significant color change to a deep green or blue.

-

Purification:

-

After cooling, the crude product is precipitated by adding methanol.

-

The solid is collected via filtration and washed sequentially with methanol, dilute hydrochloric acid, and dilute sodium hydroxide to remove unreacted starting materials and byproducts.

-

Further purification is achieved by column chromatography on silica gel.

-

-

Hydrolysis: It is common for the axial chloride ligand on the aluminum center to undergo hydrolysis to a hydroxyl group (-OH) during purification if undried solvents are used.[5] The final product is often hydroxyaluminum tetra(3-phenylthio)phthalocyanine.

-

Characterization: The final product should be characterized by FT-IR, 1H NMR, and MALDI-TOF mass spectrometry to confirm its structure and purity.

Section 2: Electronic and Optical Properties

The introduction of phenylthio substituents has a profound and predictable impact on the electronic structure of the AlPc core.

Causality: The Role of the Phenylthio Substituent

The sulfur atom's lone pair of electrons donates electron density into the π-conjugated system of the phthalocyanine ring.[6] This has two major consequences:

-

HOMO Destabilization: The increased electron density raises the energy of the HOMO. Quantum chemical calculations confirm that electron donation from sulfur atoms to the phthalocyanine ring is a key factor.[6] This effect is crucial for tuning the VOC in an OPV device.

-

Q-Band Red-Shift: The extended conjugation leads to a smaller HOMO-LUMO gap, resulting in a bathochromic shift of the main Q-band absorption.[5] This shift is significant, often around 50 nm, pushing the absorption further into the red and near-infrared regions of the solar spectrum.[5]

Experimental Protocol: Characterization of Electronic & Optical Properties

To validate these properties, a combination of electrochemical and spectroscopic methods is employed.

-

UV-Vis Spectroscopy:

-

Prepare dilute solutions of (PhS)4-PcAlOH in a suitable solvent (e.g., DMSO, ethanol).

-

Record the absorption spectrum from 300 to 900 nm. Identify the Soret band (B-band) around 300-350 nm and the Q-band in the 600-800 nm region.[9]

-

Prepare a thin film of the material on a quartz substrate by thermal evaporation or spin-coating.

-

Record the thin-film absorption spectrum. Note any peak broadening or shifts due to solid-state packing effects.

-

-

Cyclic Voltammetry (CV):

-

Dissolve the compound in an anhydrous, degassed solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane).

-

Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).

-

Scan the potential to observe the first oxidation wave. The onset of this wave corresponds to the HOMO energy level.[10]

-

The LUMO level can be estimated by adding the optical bandgap (derived from the onset of UV-Vis absorption) to the HOMO energy.

-

Data Presentation: Electronic and Optical Properties

The following table summarizes the expected properties of (PhS)4-PcAlOH, benchmarked against unsubstituted Chloroaluminum Phthalocyanine (AlPcCl).

| Property | AlPcCl (Reference) | (PhS)4-PcAlOH (Expected) | Causality & Impact on OPV |

| HOMO Energy | ~ -5.8 eV[4] | ~ -5.3 to -5.5 eV (estimated) | Raised by electron-donating -SPh groups; Increases potential VOC. |

| LUMO Energy | ~ -3.8 eV (estimated) | ~ -3.7 to -3.9 eV (estimated) | Minimally affected by peripheral substitution. |

| Electrochemical Gap | ~ 2.0 eV | ~ 1.6 to 1.8 eV | Reduced due to HOMO destabilization. |

| Q-Band Max (Solution) | ~ 670-680 nm[5] | ~ 720-740 nm[5] | Red-shifted, allowing for broader solar spectrum harvesting and higher JSC. |

| Optical Bandgap (Film) | ~ 1.75 eV | ~ 1.55 eV (estimated) | Narrower bandgap captures more low-energy photons. |

Section 3: Charge Transport Properties

Efficient OPVs require not only optimal energy levels but also effective transport of charge carriers (holes in the donor, electrons in the acceptor) to their respective electrodes. Charge carrier mobility is a measure of how quickly charges can move through the material. Phthalocyanine films can exhibit mobilities that are highly dependent on molecular ordering and purity.[11][12]

Experimental Protocol: Measuring Hole Mobility via SCLC

The Space-Charge-Limited Current (SCLC) method is a reliable technique for determining charge carrier mobility in thin films.

-

Device Fabrication: Fabricate a hole-only device with the structure: ITO / PEDOT:PSS / (PhS)4-PcAlOH / Au.

-

PEDOT:PSS serves as a hole-injection layer.

-

The high work function of Gold (Au) facilitates hole collection.

-

-

Measurement:

-

Measure the current density-voltage (J-V) characteristics of the device in the dark.

-

Plot log(J) vs. log(V). At higher voltages, the curve should exhibit a slope of approximately 2, which is characteristic of the SCLC regime.

-

-

Calculation: The mobility (μ) can be extracted from the SCLC region using the Mott-Gurney law:

-

J = (9/8) * ε0 * εr * μ * (V2 / L3)

-

Where ε0 is the permittivity of free space, εr is the relative dielectric constant of the material, V is the voltage, and L is the thickness of the active layer.

-

| Property | Typical Range for Pcs | Expected for (PhS)4-PcAlOH | Impact on OPV |

| Hole Mobility (μh) | 10-4 to 10-2 cm2V-1s-1[13][14] | 10-3 cm2V-1s-1 (estimated) | Higher mobility reduces charge recombination, increasing Fill Factor (FF) and JSC. |

Section 4: Application in Organic Photovoltaics

The ultimate test of (PhS)4-PcAlOH is its performance within a functional OPV device. A standard planar heterojunction (PHJ) architecture is described below.

Diagram: OPV Device Architecture

Caption: Layered architecture of a planar heterojunction OPV device.

Diagram: Energy Level Alignment

Caption: Energy level alignment at the donor-acceptor interface.

Experimental Protocol: OPV Device Fabrication and Testing

-

Substrate Preparation: Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with N2 gas and treat with UV-Ozone for 15 minutes.

-

HTL Deposition: Spin-coat a thin layer (~30 nm) of PEDOT:PSS onto the ITO substrate and anneal at 150°C for 15 minutes in air.[15]

-

Active Layer Deposition: Transfer the substrates into a high-vacuum thermal evaporation chamber (<10-6 Torr).

-

Sequentially deposit a 30 nm layer of (PhS)4-PcAlOH (donor).

-

Sequentially deposit a 40 nm layer of C60 (acceptor). Maintain a low deposition rate (~0.5 Å/s) for uniform films.

-

-

Buffer and Cathode Deposition: Without breaking vacuum, deposit a thin (~8 nm) layer of bathocuproine (BCP) as an exciton blocking layer, followed by a 100 nm layer of Aluminum (Al) as the top cathode.

-

Encapsulation and Testing: Encapsulate the devices with a glass slide and UV-curable epoxy to prevent degradation from air and moisture.

-

Performance Measurement:

-

Measure the current density-voltage (J-V) characteristics under a calibrated AM 1.5G solar simulator (100 mW/cm2).

-

Extract key performance parameters: VOC, JSC, Fill Factor (FF), and Power Conversion Efficiency (PCE).

-

Data Presentation: Expected Device Performance

| Parameter | AlPcCl:C60 (Reference)[4] | (PhS)4-PcAlOH:C60 (Projected) | Justification |

| VOC (V) | ~0.85 V | > 0.95 V | Higher HOMO level of the phenylthio-substituted donor leads to a larger donor-HOMO / acceptor-LUMO energy difference. |

| JSC (mA/cm2) | ~5.0 mA/cm2 | > 6.0 mA/cm2 | The red-shifted Q-band allows for harvesting more photons from the solar spectrum. |

| FF (%) | ~50% | ~55-60% | Assumes good film morphology and adequate charge mobility, leading to efficient charge extraction. |

| PCE (%) | ~2.1% | > 3.0% | The combined improvements in VOC and JSC should lead to a significant enhancement in overall efficiency. |

Conclusion and Outlook

The strategic incorporation of phenylthio substituents onto the aluminum phthalocyanine framework presents a compelling pathway for developing next-generation OPV donor materials. The electron-donating nature of the sulfur linkage effectively modulates the material's electronic properties, leading to a higher HOMO energy level and a red-shifted absorption spectrum. These modifications directly address two of the most critical parameters for high-efficiency solar cells: the open-circuit voltage and the short-circuit current.

While the protocols and projections in this guide are based on established principles and data from closely related systems, they provide a robust framework for the synthesis, characterization, and implementation of (PhS)4-PcAlOH. The expected performance improvements underscore the power of rational molecular design in overcoming the current limitations of organic photovoltaics. Further optimization of device architecture, such as moving to a bulk heterojunction (BHJ) configuration and exploring non-fullerene acceptors, could unlock even greater potential for this promising class of materials.

References

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic photovoltaics: material synthesis and characterization, device engineering, device physics and upscaling | EMRS [european-mrs.com]

- 4. researchgate.net [researchgate.net]

- 5. rep.bsatu.by [rep.bsatu.by]

- 6. Novel methoxyphenylthio-substituted phthalocyanines: synthesis, characterization, proton-transfer, and acid-sensing properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. ycmou.ac.in [ycmou.ac.in]

- 8. prepchem.com [prepchem.com]

- 9. Novel decorated aluminium(iii) phthalocyanine complex with the application of MWCNTs on electrodes: electrochemical non-enzymatic oxidation and reduction of glucose and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The chemical and electrochemical stimuli viologen substituted phthalocyanine with tunable optical features1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. uu.diva-portal.org [uu.diva-portal.org]

- 14. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]

- 15. Optimization of Bulk Heterojunction Organic Photovoltaics [mdpi.com]

Q-band absorption maxima of aluminum phenylthio phthalocyanine derivatives

An In-depth Technical Guide to the Q-band Absorption Maxima of Aluminum Phenylthio Phthalocyanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the Q-band absorption maxima in aluminum phenylthio phthalocyanine derivatives. As a senior application scientist, the aim is to deliver not just a theoretical overview but a practical and in-depth understanding of the factors governing these properties and the experimental methodologies used to characterize them. The unique electronic structure of phthalocyanines, characterized by an 18 π-electron system, gives rise to their distinct spectroscopic features, most notably the intense Q-band in the visible region of the electromagnetic spectrum.[1][2] The position of this band is of paramount importance for a variety of applications, particularly in the field of photodynamic therapy (PDT), where precise tuning of the absorption wavelength is critical for efficacy.[3][4][5] This guide will delve into the core principles of phthalocyanine spectroscopy, the specific influence of the aluminum center and phenylthio substituents, and the practical aspects of their synthesis and characterization.

Part 1: Fundamental Principles of Phthalocyanine Spectroscopy

Introduction to Phthalocyanines and their Electronic Structure

Phthalocyanines (Pcs) are synthetic macrocyclic compounds with a structural resemblance to naturally occurring porphyrins.[2] They are composed of four isoindole units linked by aza bridges, creating a highly conjugated planar system with 18 π-electrons.[6] This extensive delocalization of electrons is responsible for their remarkable thermal and chemical stability, as well as their intense color.[1][7] The electronic absorption spectra of metallophthalocyanines (MPcs) are dominated by two main bands: the Soret band (or B-band) in the near-ultraviolet region (around 300-400 nm) and the Q-band in the visible region (600-800 nm).[8][9][10]

The Origin of the Q-band

The electronic transitions responsible for the characteristic absorption spectra of phthalocyanines are well-described by Gouterman's four-orbital model. The Q-band arises from a π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), specifically the a1u → eg transition.[8][11] The B-band originates from transitions from deeper π levels to the LUMO (a2u → eg).[8] In metallophthalocyanines, the Q-band typically appears as a single, intense peak, whereas in metal-free phthalocyanines, the lower symmetry results in a splitting of the Q-band into two distinct peaks.[1]

Significance of the Q-band in Research and Applications

The long-wavelength absorption of the Q-band is particularly significant for applications in photodynamic therapy (PDT).[3][12] For a photosensitizer to be effective in treating solid tumors, it must absorb light in the "therapeutic window" (typically 650-800 nm), where light penetration into tissue is maximized.[5] Aluminum phthalocyanine derivatives are excellent candidates for PDT due to their strong Q-band absorption in this range and their high quantum yields of singlet oxygen, the cytotoxic species responsible for cell death in PDT.[4][5] The ability to tune the Q-band maximum through chemical modification is therefore a key aspect of designing more effective photosensitizers.[13]

Part 2: Factors Influencing the Q-band Absorption Maxima of Aluminum Phenylthio Phthalocyanine Derivatives

The precise wavelength of the Q-band absorption maximum (λmax) can be modulated by several factors, allowing for the fine-tuning of the molecule's spectroscopic properties.

The Role of the Central Metal Ion: Aluminum

The central metal ion plays a crucial role in determining the electronic properties of the phthalocyanine macrocycle.[14] Aluminum, as a trivalent metal (Al³⁺), can coordinate with an axial ligand, which provides an additional site for chemical modification.[12] The presence of aluminum generally leads to a stable and monomeric phthalocyanine complex, which is desirable for predictable spectroscopic behavior. Compared to other metals, aluminum facilitates a high quantum yield of triplet state formation, which is essential for efficient singlet oxygen generation in PDT.[5]

The Effect of Phenylthio Substituents

Peripheral substitution of the phthalocyanine ring is a powerful strategy for tuning its photophysical properties. The introduction of phenylthio (-SPh) groups at the periphery of the macrocycle has a significant impact on the Q-band absorption. The sulfur atom acts as an electron-donating group, leading to a bathochromic (red) shift of the Q-band.[15] This shift moves the absorption maximum to longer wavelengths, which is highly advantageous for PDT applications. For instance, the symmetrical addition of four phenylthio substituents to an aluminum phthalocyanine can shift the Q-band maximum from around 670 nm to over 720 nm in ethanol.[15] The commercial product, Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride, has a reported λmax of 759 nm.

Axial Ligands on the Aluminum Center

The trivalent nature of the aluminum ion in the phthalocyanine core allows for the attachment of an axial ligand. Common axial ligands include chloride (-Cl) or hydroxide (-OH). These ligands can influence the electronic structure of the macrocycle, leading to further shifts in the Q-band maximum. While the effect is generally less pronounced than that of peripheral substituents, it provides another avenue for fine-tuning the spectroscopic properties.

Solvent Effects (Solvatochromism)

The solvent environment can also affect the position of the Q-band maximum. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the phthalocyanine molecule. Generally, solvents with a higher refractive index tend to cause a red shift in the Q-band.[5] For example, the Q-band maximum of an aluminum phthalocyanine derivative was observed at 715 nm in DMSO and 642 nm in water.[5]

Aggregation Effects

Phthalocyanines have a strong tendency to aggregate in solution, particularly in aqueous media.[11] This aggregation can significantly alter their absorption spectra. Face-to-face (H-type) aggregation typically results in a blue shift of the Q-band, while head-to-tail (J-type) aggregation can cause a red shift. Aggregation is generally undesirable for PDT applications as it leads to fluorescence quenching and a reduced singlet oxygen quantum yield.[11] The introduction of bulky peripheral substituents, such as phenylthio groups, can sterically hinder aggregation and promote the monomeric form.[13]

Part 3: Experimental Methodologies

Synthesis of Aluminum Phenylthio Phthalocyanine Derivatives

The synthesis of aluminum phenylthio phthalocyanines typically involves the cyclotetramerization of a substituted phthalonitrile precursor in the presence of an aluminum salt.

Step-by-Step Protocol for a Typical Synthesis:

-

Synthesis of the Phthalonitrile Precursor: A common starting material is a phthalonitrile substituted with the desired phenylthio groups. For example, 4-(phenylthio)phthalonitrile can be synthesized from 4-nitrophthalonitrile and thiophenol.

-

Cyclotetramerization: The substituted phthalonitrile is heated in a high-boiling point solvent (e.g., 1,2-dichlorobenzene or quinoline) with a source of aluminum, such as aluminum chloride (AlCl₃).[16]

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 170°C) for several hours.[16]

-

Purification: The crude product is purified by precipitation, followed by washing with various solvents to remove unreacted starting materials and byproducts. Further purification can be achieved by column chromatography on silica gel.

Caption: A typical workflow for the synthesis of aluminum phenylthio phthalocyanine derivatives.

Spectroscopic Characterization: Measuring the Q-band Maximum

UV-Vis spectrophotometry is the primary technique used to determine the Q-band absorption maximum.

Detailed Protocol for UV-Vis Spectrophotometry:

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.

-

Solvent Selection: Choose a suitable solvent in which the phthalocyanine derivative is soluble and does not absorb in the region of interest (typically 500-900 nm). Common solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.

-

Sample Preparation: Prepare a dilute solution of the phthalocyanine derivative in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5 to 1.5 for the Q-band to ensure linearity according to the Beer-Lambert law.

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. This will be used as the blank to zero the absorbance across the entire wavelength range.[17]

-

Sample Measurement: Rinse a clean cuvette with a small amount of the sample solution, then fill it and place it in the spectrophotometer.

-

Data Acquisition: Scan the absorbance of the sample over the desired wavelength range (e.g., 300-900 nm).

-

Determination of λmax: The wavelength at which the highest absorbance is recorded in the Q-band region is the λmax.[17]

Part 4: Data Presentation and Analysis

Tabulated Q-band Maxima

The following table summarizes the Q-band absorption maxima (λmax) for selected aluminum phenylthio phthalocyanine derivatives in various solvents, as reported in the literature.

| Derivative | Axial Ligand | Solvent | Q-band λmax (nm) | Reference |

| Hydroxyaluminum tetra(3-phenylthio)phthalocyanine | -OH | Ethanol | 726 | [15] |

| Hydroxyaluminum tetra(3-phenylthio)phthalocyanine | -OH | DMFA | 719 | [15] |

| Hydroxyaluminum tetra(3-phenylthio)phthalocyanine | -OH | DMSO | 737 | [15] |

| Aluminum 1,8,15,22-tetrakis(phenylthio)phthalocyanine chloride | -Cl | N/A | 759 | |

| Aluminum phthalocyanine chloride tetra sulfonate | -Cl | DMSO | 715 | [5] |

| Aluminum phthalocyanine chloride tetra sulfonate | -Cl | Water | 642 | [5] |

Visualizing Structure-Property Relationships

The relationship between the molecular structure and the resulting Q-band maximum can be visualized as a decision-making process for designing molecules with specific spectroscopic properties.

Caption: Key factors influencing the Q-band absorption maximum of phthalocyanines.

Part 5: Applications in Drug Development and Beyond

Photodynamic Therapy (PDT)

The primary application for aluminum phenylthio phthalocyanine derivatives in drug development is as photosensitizers for PDT.[12][18] The strong Q-band absorption in the near-infrared region allows for the efficient excitation of these molecules in deep-seated tumors.[5] Upon excitation, they undergo intersystem crossing to a long-lived triplet state, which then transfers its energy to molecular oxygen to generate highly reactive singlet oxygen. This singlet oxygen is responsible for the oxidative damage that leads to tumor cell death.[3] The design of new PDT agents focuses on maximizing the Q-band absorption within the therapeutic window and ensuring a high quantum yield of singlet oxygen.

Other Potential Applications

Beyond PDT, the unique photophysical properties of these compounds make them suitable for other advanced applications, including:

-

Nonlinear optics: Their large third-order nonlinear optical response is of interest for optical limiting and switching devices.

-

Chemical sensors: Changes in the Q-band upon interaction with specific analytes can be used for sensing applications.

-

Solar cells: Their strong absorption in the red and near-infrared regions makes them potential candidates for use as sensitizers in dye-sensitized solar cells.[1]

Conclusion

The Q-band absorption maximum is a critical parameter that defines the utility of aluminum phenylthio phthalocyanine derivatives in a range of scientific and medical applications. A thorough understanding of the factors that influence this property—from the central metal and peripheral substituents to the solvent environment and aggregation state—is essential for the rational design of new molecules with tailored photophysical characteristics. The synthetic and spectroscopic methodologies outlined in this guide provide a framework for researchers to explore and optimize this versatile class of compounds for applications in photodynamic therapy and beyond.

References

- Aluminum Phthalocyanine Derivatives: Potential in Antimicrobial PDT and Photodiagnosis. (2016). [Source URL not available]

-

Recent Developments in Synthesize, Properties, Characterization, and Application of Phthalocyanine and Metal Phthalocyanine - Journal of Chemical Reviews. (n.d.). Journal of Chemical Reviews. [Link]

-

Metal phthalocyanines: thin-film formation, microstructure, and physical properties - PMC. (2021). National Center for Biotechnology Information. [Link]

-

Spectroscopic behavior of cationic metallophthalocyanines in the presence of anionic quantum dots - PubMed. (2010). National Center for Biotechnology Information. [Link]

-

Modifying aluminum phthalocyanine with quantum dots to promote cellular uptake and enhance the efficacy of anticancer photodynamic therapy - Frontiers. (2022). Frontiers. [Link]

-

Aluminium phthalocyanine-mediated photodynamic therapy induces ATM-related DNA damage response and apoptosis in human oesophageal cancer cells - PMC. (2024). National Center for Biotechnology Information. [Link]

-

Photodynamic Therapy of Aluminum Phthalocyanine Tetra Sodium 2-Mercaptoacetate Linked to PEGylated Copper–Gold Bimetallic Nanoparticles on Colon Cancer Cells - MDPI. (2023). MDPI. [Link]

-

The Photophysical Properties of Phthalocyanines and Related Compounds | Request PDF. (n.d.). ResearchGate. [Link]

-

Metallophthalocyanines | Encyclopedia MDPI. (2021). MDPI. [Link]

-

Photophysical and Photochemical Properties and Aggregation Behavior of Phthalocyanine and Naphthalocyanine Derivatives - SciELO. (n.d.). SciELO. [Link]

- Identifying Structural Factors Governing the Photodynamic Activity of Phthalocyanines. (2026). [Source URL not available]

- Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy. (2019). [Source URL not available]

-

Electronic Structure of Metallophthalocyanines, MPc (M = Fe, Co, Ni, Cu, Zn, Mg) and - ChemRxiv. (n.d.). ChemRxiv. [Link]

-

Morphological and Optical Properties of Dimetallo-Phthalocyanine-Complex Thin Films - Scientific Research Publishing. (2014). Scientific Research Publishing. [Link]

- Spectral and aggregation properties of phenylthio-substituted Al-phthalocyanine molecules in nanoporous silicate matrices. (n.d.). [Source URL not available]

-

Synthesis of aluminium phthalocyanine - PrepChem.com. (n.d.). PrepChem.com. [Link]

-

Symmetrically Substituted Zn and Al Phthalocyanines and Polymers for Photodynamic Therapy Application - PMC. (2021). National Center for Biotechnology Information. [Link]

-

Steady/transient state spectral researches on the solvent-triggered and photo-induced novel properties of metal-coordinated phthalocyanines - PMC. (2022). National Center for Biotechnology Information. [Link]

-

University of Groningen Shape of the Q band in the absorption spectra of porphyrin nanotubes Stradomska, Anna; Knoester, Jasper. (2010). University of Groningen. [Link]

- DETERMINATION OF WAVELENGTH OF MAXIMUM ABSORBANCE. (n.d.). [Source URL not available]

-

Electronic absorption spectra of sulfonated aluminum phthalocyanines... - ResearchGate. (n.d.). ResearchGate. [Link]

-

On the spectral profile change in the Q band absorption spectra of metalloporphyrins (Mg, Zn, and Pd): A first-principles study - AIP Publishing. (2019). AIP Publishing. [Link]

-

Shape of the Q band in the absorption spectra of porphyrin nanotubes: Vibronic coupling or exciton effects? | The Journal of Chemical Physics | AIP Publishing. (2010). AIP Publishing. [Link]

-

Woodward Fisher Regulation for Calculating Absorption Maxima - International Journal of Pharmaceutical and Bio Medical Science. (2023). International Journal of Pharmaceutical and Bio Medical Science. [Link]

- US5556966A - Process for the production of aluminum phthalocyanine composition - Google Patents. (n.d.).

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Frontiers | Modifying aluminum phthalocyanine with quantum dots to promote cellular uptake and enhance the efficacy of anticancer photodynamic therapy [frontiersin.org]

- 4. Aluminium phthalocyanine-mediated photodynamic therapy induces ATM-related DNA damage response and apoptosis in human oesophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Symmetrically Substituted Zn and Al Phthalocyanines and Polymers for Photodynamic Therapy Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Morphological and Optical Properties of Dimetallo-Phthalocyanine-Complex Thin Films [scirp.org]

- 10. Steady/transient state spectral researches on the solvent-triggered and photo-induced novel properties of metal-coordinated phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Aluminum Phthalocyanine Derivatives: Potential in Antimicrobial PDT and Photodiagnosis [austinpublishinggroup.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Metal phthalocyanines: thin-film formation, microstructure, and physical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rep.bsatu.by [rep.bsatu.by]

- 16. prepchem.com [prepchem.com]

- 17. pennwest.edu [pennwest.edu]

- 18. Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy | Anticancer Research [ar.iiarjournals.org]

Comparative Technical Analysis: Aluminum Phthalocyanine Chloride vs. Aluminum Tetrakis(phenylthio)phthalocyanine Chloride

Topic: Comparative Technical Analysis: Aluminum Tetrakis(phenylthio)phthalocyanine Chloride vs. Aluminum Phthalocyanine Chloride Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary: The Red-Shift Evolution

In the development of third-generation photosensitizers (PS) for Photodynamic Therapy (PDT), the primary obstacle has been the limited tissue penetration of activation light. While Aluminum Phthalocyanine Chloride (AlPcCl) serves as a robust, high-yield singlet oxygen generator, its absorption maximum (~670 nm) limits its efficacy to superficial tumors.

Aluminum Tetrakis(phenylthio)phthalocyanine Chloride (AlPc-4PT) represents a critical structural evolution. By substituting the phthalocyanine periphery with four phenylthio (-S-Ph) groups, the electronic absorption band is bathochromically shifted significantly into the near-infrared (NIR) window (~760 nm). This guide provides a rigorous technical comparison of these two compounds, focusing on photophysics, synthesis, and experimental validation.

Chemical & Photophysical Characterization

The introduction of sulfur-containing phenylthio groups exerts a strong electron-donating effect on the macrocycle, narrowing the HOMO-LUMO gap and driving the Q-band red shift.

Table 1: Physicochemical Comparison

| Feature | Aluminum Phthalocyanine Chloride (AlPcCl) | Al-Tetrakis(phenylthio)phthalocyanine Cl (AlPc-4PT) |

| CAS Number | 14154-42-8 | 167093-23-4 (1,8,15,22-isomer) |

| Molecular Formula | C₃₂H₁₆AlClN₈ | C₅₆H₃₂AlClN₈S₄ |

| Molecular Weight | ~574.96 g/mol | ~1007.60 g/mol |

| Q-Band | 670 – 680 nm | 755 – 760 nm |

| Solubility | Hydrophobic (DMSO, Ethanol) | Highly Lipophilic (Chloroform, Toluene) |

| Singlet Oxygen Yield ( | 0.40 – 0.60 (Solvent dependent) | ~0.45 – 0.55 (Enhanced ISC via S-heavy atom) |

| Tissue Penetration | ~0.5 – 1.0 cm | > 1.5 cm (Due to NIR window) |

| Aggregation | High (H-aggregates in aqueous media) | High (Requires nanocarriers/liposomes) |

Technical Insight: The sulfur atoms in AlPc-4PT not only shift the spectrum but also facilitate Intersystem Crossing (ISC) via the heavy-atom effect, maintaining high singlet oxygen generation despite the lower energy excitation.

Synthetic Pathways & Structural Logic

The synthesis of these metallophthalocyanines follows a template cyclotetramerization.[1] The divergence occurs at the precursor stage.

Diagram 1: Comparative Synthetic Pathway

Figure 1: Logical flow of synthesis distinguishing the precursor selection for spectral tuning.

Caption: Divergent synthesis pathways. Path B utilizes phenylthio-substituted precursors to achieve the bathochromic shift.

Mechanism of Action: Type II Photodynamic Therapy

Both compounds function primarily via the Type II mechanism, generating Singlet Oxygen (

Diagram 2: Jablonski Diagram & ROS Generation

Figure 2: Energy transfer mechanism. AlPc-4PT achieves the same cytotoxic outcome with lower-energy (deeper penetrating) photons.

Caption: Type II PDT mechanism. AlPc-4PT utilizes 760 nm light, enabling activation in deep tissue while maintaining efficient ISC.

Experimental Protocols

To validate the efficacy of AlPc-4PT versus AlPcCl, the following protocols are recommended. These protocols assume the use of a liposomal formulation (e.g., DPPC:Cholesterol) due to the high hydrophobicity of both compounds.

Protocol A: Determination of Singlet Oxygen Quantum Yield ( )

Objective: Quantify the efficiency of

-

Preparation:

-

Dissolve PS (AlPcCl or AlPc-4PT) in DMF to achieve an absorbance of ~0.1 at the irradiation wavelength.

-

Prepare a stock solution of DPBF in DMF.

-

-

Mixing:

-

Add DPBF to the PS solution such that the DPBF absorbance at 415 nm is ~1.0.

-

-

Irradiation:

-

Irradiate the mixture with a filtered light source (670 nm for AlPcCl; 760 nm for AlPc-4PT).

-

Critical Control: Ensure the photon flux (absorbed photons) is matched between the two setups, or use a reference standard (e.g., unsubstituted Zinc Phthalocyanine,

).

-

-

Measurement:

-

Monitor the decrease in DPBF absorbance at 415 nm every 10 seconds for 2 minutes.

-

-

Calculation:

-

Plot

vs. irradiation time. The slope is proportional to -

Use the equation:

, where

-

Protocol B: In Vitro Phototoxicity Assay (MTT)

Objective: Compare IC50 values in a cancer cell line (e.g., HeLa or A549).

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment:

-

Add PS (encapsulated in liposomes) at concentrations ranging from 0.01

M to 10 -

Incubate for 4–24 hours (dark incubation) to allow cellular uptake.

-

-

Wash: Remove media containing free PS and wash with PBS to remove non-internalized drug. Replace with fresh media.

-

Irradiation:

-

AlPcCl Group: Irradiate at 670 nm (

). -

AlPc-4PT Group: Irradiate at 760 nm (

). -

Dark Control: Plates with PS but no light.

-

-

Viability: Incubate for another 24h, then add MTT reagent. Read absorbance at 570 nm.

References

-

BenchChem. (2025). Basic mechanism of action of Aluminum phthalocyanine chloride in photodynamic therapy.Link

-

Sigma-Aldrich. (n.d.). Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride Product Sheet.[3][4][5]Link

-

National Institutes of Health (NIH). (2021). Aluminium (III) phthalocyanine chloride tetrasulphonate is an effective photosensitizer for the eradication of lung cancer stem cells. (Note: Discusses sulfonated variant, relevant for AlPc scaffold properties). Link

-

Frontiers in Bioengineering and Biotechnology. (2022). Modifying aluminum phthalocyanine with quantum dots to promote cellular uptake and enhance the efficacy of anticancer photodynamic therapy.[6]Link

-

TargetMol. (n.d.). Aluminum phthalocyanine chloride - Product Description and Protocols.Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. Sigma Aldrich Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride 500 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 5. 氯化铝1,8,15,22-四(苯基硫代)-29H,31H-酞菁 Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]

- 6. Frontiers | Modifying aluminum phthalocyanine with quantum dots to promote cellular uptake and enhance the efficacy of anticancer photodynamic therapy [frontiersin.org]

Technical Guide: Singlet Oxygen Quantum Yield of Aluminum Tetrakis(phenylthio)phthalocyanine

Executive Summary

Aluminum 1,8,15,22-tetrakis(phenylthio)phthalocyanine chloride (AlClPc(SPh)₄) represents a specialized class of second-generation photosensitizers designed for deep-tissue Photodynamic Therapy (PDT). Unlike unsubstituted aluminum phthalocyanines (AlPc) which absorb near 670 nm, the non-peripheral (alpha) substitution of phenylthio groups induces a significant bathochromic shift, pushing the Q-band maximum to approximately 759 nm [1].

This guide details the photophysical mechanisms governing its Singlet Oxygen Quantum Yield (

Part 1: Photophysical Profile & Mechanism

Structural Impact on Photophysics

The core aluminum phthalocyanine macrocycle is modified with four phenylthio groups at the 1, 8, 15, and 22 positions (non-peripheral). This structural modification serves two critical functions:

-

Red Shift (Bathochromic): The electron-donating sulfur atoms destabilize the HOMO level more than the LUMO, narrowing the HOMO-LUMO gap. This shifts absorption into the Near-Infrared (NIR) window (~750–760 nm), allowing for deeper tissue penetration (up to 1-2 cm) compared to conventional sensitizers.

-

Intersystem Crossing (ISC) Enhancement: The presence of sulfur (a heavier atom than oxygen) and the aluminum metal center enhances spin-orbit coupling. This facilitates the forbidden transition from the excited singlet state (

) to the excited triplet state (

The Jablonski Diagram (Type II Mechanism)

The generation of singlet oxygen (

Figure 1: Jablonski diagram illustrating the Type II mechanism for Singlet Oxygen generation in AlClPc(SPh)₄.

Part 2: Singlet Oxygen Quantum Yield ( )[1][2][3][4]

Expected Values

While specific literature values for the 1,8,15,22-tetrakis(phenylthio) derivative vary by solvent and aggregation state, structural analogues (sulfur-substituted AlPcs and ZnPcs) typically exhibit

-

Monomeric State: High

(~0.50+). -

Aggregated State: Significantly lower

(<0.20).[1] The planar Pc core has a strong tendency to stack (H-aggregates), which promotes non-radiative decay. Note: The bulky phenylthio groups provide some steric hindrance to aggregation compared to unsubstituted AlPc.

Solvent Dependency

The quantum yield is highly sensitive to the solvent environment due to oxygen solubility and lifetime differences:

-

DMSO/DMF: Recommended for determination. High solubility, minimizes aggregation.

-

Water/PBS: Not recommended without surfactants (e.g., Tween 80, Cremophor EL) due to precipitation and aggregation-induced quenching.

Part 3: Determination Protocol (Comparative Method)

This protocol describes the determination of

Materials & Equipment

-

Sample: AlClPc(SPh)₄ (Stock solution in DMSO).

-

Reference Standard: Unsubstituted Zinc Phthalocyanine (ZnPc) (

in DMSO) or Rose Bengal ( -

Trap: 1,3-Diphenylisobenzofuran (DPBF).

-

Solvent: Spectroscopic grade DMSO or DMF.

-

Light Source: 670–760 nm Laser or Xenon lamp with a long-pass filter (>600 nm). Crucial: Ensure the light source overlaps with the absorption bands of both Sample and Reference.

-

Spectrophotometer: UV-Vis capable of scanning 300–900 nm.

Experimental Workflow

Figure 2: Step-by-step workflow for the comparative determination of Singlet Oxygen Quantum Yield.

Detailed Procedure

-

Absorbance Matching: Prepare solutions of the Test Sample (AlClPc(SPh)₄) and Reference (ZnPc) in DMSO such that their absorbance at the irradiation wavelength (e.g., 700 nm or broad band red) is identical and low (OD

0.05 – 0.10) to avoid inner-filter effects. -

Trap Addition: Add DPBF to both cuvettes to achieve an absorbance of

at 415 nm. Note: DPBF is extremely light-sensitive; handle in low light. -

Baseline Scan: Record the full UV-Vis spectrum (300–900 nm) before irradiation (

). -

Irradiation: Irradiate both samples under identical conditions for fixed time intervals (e.g., 10s, 20s, 30s).

-

Monitoring: After each interval, record the spectrum. Monitor the decrease in DPBF absorbance at 415 nm.

-

Data Validity: Stop irradiation when DPBF degradation reaches ~10-20%. The degradation should follow first-order kinetics.

Calculation

Plot

The Singlet Oxygen Quantum Yield is calculated as:

Where:

- : Known quantum yield of reference (e.g., 0.67 for ZnPc in DMSO).

-

: Slope of the decomposition plot (

-

: Rate of photon absorption (if ODs are matched at

- : Refractive index of solvent (if same solvent used, this term becomes 1).

Part 4: Data Summary & Interpretation[1]

| Parameter | Value / Characteristic | Notes |

| Compound | AlClPc(SPh)₄ | 1,8,15,22-tetrakis(phenylthio) substitution |

| 759 nm | Deep Red / NIR absorption [1] | |

| 0.45 ± 0.10 | In DMSO.[2] Strongly dependent on aggregation. | |

| Reference Standard | ZnPc ( | Preferred due to spectral overlap. |

| Solubility | DMSO, DMF, Chloroform | Insoluble in water; requires liposomal delivery for bio-use. |

| Primary Application | Deep Tissue PDT | High penetration depth due to >750 nm absorption. |

Interpretation for Drug Development:

The high absorption wavelength (759 nm) is the primary competitive advantage of this compound over "Photosens" (AlPcS,

References

-

Sigma-Aldrich. Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride Product Specification. Link

-

Kuznetsova, N. A., et al. (2002).[1] Generation of Singlet Oxygen with Anionic Aluminum Phthalocyanines in Water. Russian Journal of General Chemistry. Link

-

Ogunsipe, A., et al. (2004). Tetrakis(alkylthio)phthalocyanines: synthesis and photophysical properties. New Journal of Chemistry. Link

-

Ogunsipe, A., & Nyokong, T. (2005). Photophysical and photochemical studies of zinc(II) phthalocyanine derivatives. Journal of Photochemistry and Photobiology A: Chemistry. Link

Sources

Solubility Profile and Solution-State Behavior of Aluminum 1,8,15,22-tetrakis(phenylthio)phthalocyanine

Executive Summary

This guide details the solubility characteristics, aggregation behavior, and solvent compatibility of Aluminum 1,8,15,22-tetrakis(phenylthio)phthalocyanine chloride (herein referred to as AlClPc(SPh)₄ ).

As a second-generation photosensitizer for Photodynamic Therapy (PDT) and a nonlinear optical material, the utility of AlClPc(SPh)₄ is governed strictly by its solution-state behavior.[1] Unlike unsubstituted phthalocyanines, which are notoriously insoluble, the introduction of phenylthio groups at the non-peripheral (

This document provides researchers with the specific solubility data, validation protocols, and mechanistic insights required to formulate this compound effectively.

Molecular Architecture & Solubility Mechanism[1][2]

To manipulate the solubility of AlClPc(SPh)₄, one must understand the structural determinants driving its behavior.

The Non-Peripheral ( ) Advantage

The 1,8,15,22-substitution pattern is critical. Substituents at these "non-peripheral" positions project almost perpendicularly to the phthalocyanine plane due to steric crowding with the isoindole nitrogens.

-

Mechanism: This steric bulk prevents the "face-to-face"

- -

Result: The

-isomers are significantly more soluble and less prone to H-aggregation than their

The Axial Ligand

The central aluminum atom coordinates an axial chloride anion (

Solvent Compatibility Matrix

The following data categorizes solvents based on their ability to solvate AlClPc(SPh)₄ in a monomeric, photoactive state.

Table 1: Solubility Profile of AlClPc(SPh)₄

| Solvent Class | Specific Solvent | Solubility Rating | Aggregation State | Application Notes |

| Chlorinated | Chloroform ( | Excellent | Predominantly Monomeric | Ideal for stock solutions and NMR studies.[1] |

| Dichloromethane (DCM) | Excellent | Monomeric | Good for thin-film casting; high volatility.[1] | |

| Polar Aprotic | DMF | Good | Monomeric | Good for biological assays; potential axial ligand exchange over time.[1] |

| DMSO | Good | Monomeric | Standard for PDT in vitro screening; high boiling point.[1] | |

| THF | Very Good | Monomeric | Excellent general-purpose solvent.[1] | |

| Aromatic | Toluene | Moderate | Partial Aggregation | Useful for non-polar formulations; requires heating for high conc.[1] |

| Protic | Methanol / Ethanol | Poor | Highly Aggregated | Induces precipitation; used to force aggregation studies.[1] |

| Aqueous | Water / PBS | Insoluble | Precipitate / Aggregate | Requires delivery vehicle (liposome/micelle) or surfactant (Tween 80).[1] |

Critical Insight: While "soluble" in DMSO and DMF, AlClPc(SPh)₄ shows a higher tendency to aggregate in these solvents compared to Chloroform. For precise spectroscopic measurements, Chloroform is the reference standard for the monomeric state.

Spectroscopic Validation of Solubility

Visual clarity of a solution is not evidence of true solubility in phthalocyanine chemistry. Micro-aggregates can remain suspended but photo-inactive.[1] You must validate solubility using UV-Vis spectroscopy.[1]

The Q-Band Indicator

The Q-band of AlClPc(SPh)₄ is red-shifted to approximately 750–760 nm due to the sulfur donation and

-

Monomer Signature: A sharp, intense single peak at

(~759 nm). -

Aggregate Signature: Broadening of the Q-band, appearance of a blue-shifted shoulder (H-aggregate) around 680–700 nm, or a significant drop in the molar extinction coefficient (

).

Visualization: Solubility Validation Workflow

Figure 1: Decision tree for validating the monomeric state of AlClPc(SPh)₄ using UV-Vis spectroscopy.

Experimental Protocols

Protocol A: Preparation of Monomeric Stock Solution

Objective: Create a stable reference standard for biological or photophysical assays.

-

Weighing: Weigh 1.0 mg of AlClPc(SPh)₄ (MW

1007.6 g/mol ).-

Note: Use an anti-static gun; these powders are electrostatic.[1]

-

-

Primary Solvation: Dissolve in 1.0 mL of Chloroform (HPLC Grade). Vortex for 30 seconds.[1]

-

Why Chloroform? It disrupts

-

-

-

Dilution (for Biological Assay):

-

If the final buffer is aqueous, do not add the chloroform stock directly.

-

Instead, evaporate a specific aliquot of the chloroform stock in a vial under

flow to create a thin film. -

Re-dissolve the film in DMSO or DMF immediately prior to use. This "solvent exchange" technique prevents the formation of kinetically trapped aggregates that occur when dissolving the bulk powder directly into viscous solvents like DMSO.

-

Protocol B: Determination of Aggregation Constant ( )

Objective: Quantify the dimerization tendency in a specific solvent system (e.g., Toluene).

-

Prepare a concentration series ranging from

M to -

Measure Absorbance (

) at -

Plot

vs. Concentration ( -

Deviations from linearity indicate aggregation.[1] Use the dimerization model equation:

Where

Implications for Drug Development (PDT)

Singlet Oxygen Generation ( )

Solubility is directly proportional to efficacy.

-

Monomers: High

(typically 0.3 – 0.5 for Al-Pcs).[1] The excited triplet state interacts effectively with ground-state oxygen.[1] -

Aggregates:

.[1] Aggregation induces rapid non-radiative decay (thermal dissipation), quenching the triplet state before it can generate Reactive Oxygen Species (ROS).

Formulation Strategy

For in vivo applications, AlClPc(SPh)₄ cannot be injected in pure organic solvents.

-

Liposomal Incorporation: Due to its high lipophilicity (log P > 5), this compound loads efficiently into the lipid bilayer of DPPC/Cholesterol liposomes.

-

Pluronic Micelles: F-127 Pluronic block copolymers can encapsulate the hydrophobic Pc core, rendering it water-dispersible while maintaining the monomeric state required for PDT activity.[1]

References

-

Sigma-Aldrich. Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride Product Specification. [1]

-

Kuznetsov, N. A., et al. (2014). "Aggregation and Photophysical Properties of Phthalocyanines in Supramolecular Complexes." Russian Journal of Physical Chemistry B.

-

Nyokong, T. (2007). "Effects of Substituents on the Photochemical and Photophysical Properties of Phthalocyanines." Coordination Chemistry Reviews.[1] (Contextual grounding on S-substituted Pcs).

-

American Elements. Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine Chloride Data Sheet.

Sources